N-(2-chloro-5-fluorophenyl)azetidin-3-amine
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Overview
Description
N-(2-chloro-5-fluorophenyl)azetidin-3-amine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine typically involves the reaction of 2-chloro-5-fluoroaniline with azetidin-3-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-5-fluorophenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-chloro-5-fluorophenyl)azetidin-3-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its azetidine ring structure is of particular interest due to its presence in various bioactive molecules, including β-lactam antibiotics.
Industry: The compound finds applications in the production of specialty chemicals and intermediates. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluorophenyl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-chloro-3-fluorophenyl)azetidin-3-amine
- N-(2-chloro-4-fluorophenyl)azetidin-3-amine
- N-(2-chloro-6-fluorophenyl)azetidin-3-amine
Comparison: N-(2-chloro-5-fluorophenyl)azetidin-3-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C9H10ClFN2 |
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Molecular Weight |
200.64 g/mol |
IUPAC Name |
N-(2-chloro-5-fluorophenyl)azetidin-3-amine |
InChI |
InChI=1S/C9H10ClFN2/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2 |
InChI Key |
QQQCQUWFTLPPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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